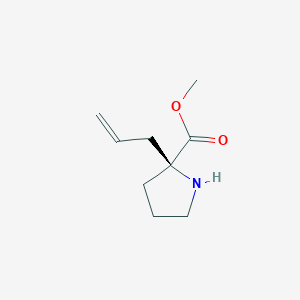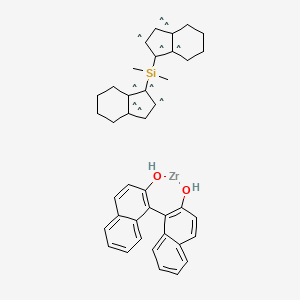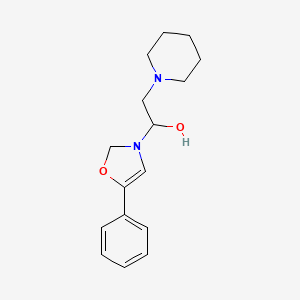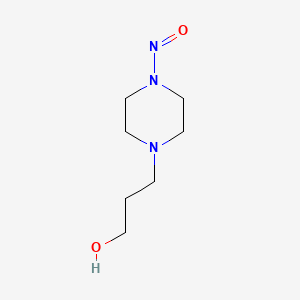
2-Propene(dithioic) acid, 3-hydroxy-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propene(dithioic) acid, 3-hydroxy-3-phenyl- is a chemical compound with the molecular formula C9H8OS2 It is known for its unique structure, which includes a phenyl group and a dithioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propene(dithioic) acid, 3-hydroxy-3-phenyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-phenyl-2-propen-1-ol with carbon disulfide in the presence of a base, followed by acidification to yield the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 25-50°C)
Solvent: Common solvents like ethanol or methanol
Catalysts: Bases such as sodium hydroxide or potassium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Propene(dithioic) acid, 3-hydroxy-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithioic acid moiety to thiols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Thiols
Substitution Products: Halogenated or nitrated derivatives
Scientific Research Applications
2-Propene(dithioic) acid, 3-hydroxy-3-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propene(dithioic) acid, 3-hydroxy-3-phenyl- involves its interaction with various molecular targets and pathways. The dithioic acid moiety can undergo redox reactions, influencing cellular redox balance. Additionally, the phenyl group can interact with biological macromolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-3-phenylpropenedithioic acid
- 2-Propene(dithioic) acid, 3-hydroxy-3-phenyl-, methyl ester
Uniqueness
2-Propene(dithioic) acid, 3-hydroxy-3-phenyl- is unique due to its combination of a phenyl group and a dithioic acid moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
41467-11-2 |
|---|---|
Molecular Formula |
C9H8OS2 |
Molecular Weight |
196.3 g/mol |
IUPAC Name |
(Z)-3-hydroxy-3-phenylprop-2-enedithioic acid |
InChI |
InChI=1S/C9H8OS2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-6,10H,(H,11,12)/b8-6- |
InChI Key |
AZBFCAQPSUWKOK-VURMDHGXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C(=S)S)/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=S)S)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-butyl-2-[({4-[methyl(methylsulfonyl)amino]phenyl}carbonyl)amino]benzamide](/img/structure/B13819749.png)
![4-Chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13819764.png)
![Hexahydro-2H,7H-pyrano[2,3-b]pyran](/img/structure/B13819777.png)

![(2E)-6-acetyl-2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-(2-methoxynaphthalen-1-yl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B13819789.png)


![2-hydroxyethyl (1R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13819813.png)
![N-(4-methoxybenzyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B13819815.png)
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tridecanamide](/img/structure/B13819828.png)
![tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13819836.png)
